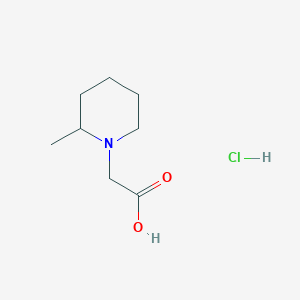

2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride

CAS No.: 1185304-80-6

Cat. No.: VC2982080

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185304-80-6 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-7-4-2-3-5-9(7)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H |

| Standard InChI Key | ZGBIKDWEUIIJRI-UHFFFAOYSA-N |

| SMILES | CC1CCCCN1CC(=O)O.Cl |

| Canonical SMILES | CC1CCCCN1CC(=O)O.Cl |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1185304-80-6 |

| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid;hydrochloride |

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-7-4-2-3-5-9(7)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H |

| Standard InChIKey | ZGBIKDWEUIIJRI-UHFFFAOYSA-N |

| SMILES | CC1CCCCN1CC(=O)O.Cl |

The base compound, without the hydrochloride component, has a molecular weight of 157.21 g/mol and is identified by CAS number 856437-61-1 . This information helps in distinguishing between the free base and salt forms of the compound, which exhibit different physicochemical properties relevant to research applications.

Structural Characteristics and Chemical Properties

Molecular Structure

2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride features a distinctive structure that contributes to its chemical behavior and biological interactions. The compound contains a piperidine ring, which is a six-membered heterocyclic structure with a nitrogen atom. This nitrogen is substituted with an acetic acid group, creating a tertiary amine functionality. The methyl group at the 2-position of the piperidine ring introduces asymmetry to the molecule, potentially affecting its three-dimensional conformation and receptor interactions.

The structural features of this compound share similarities with neurotransmitter precursors, suggesting potential interactions with neurotransmitter systems. This structural resemblance forms the basis for its investigation in neuropharmacological research.

Chemical Reactivity and Reactions

Functional Group Reactivity

2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride contains several reactive functional groups that determine its chemical behavior. The carboxylic acid group can participate in typical reactions including esterification, amide formation, and reduction. The tertiary amine, although protonated in the hydrochloride form, can undergo reactions when converted to the free base, including alkylation, oxidation, and coordination with metal ions.

The reactivity of these functional groups allows the compound to serve as a versatile building block in organic synthesis, potentially leading to more complex molecules with diverse biological activities. The presence of the methyl group at the 2-position of the piperidine ring also introduces steric considerations that may affect reaction rates and selectivity at the nitrogen center.

Under acidic conditions, the compound is expected to remain in its protonated form, while basic conditions would likely convert it to the free base, altering its solubility and reactivity profile. This pH-dependent behavior is characteristic of amphoteric compounds containing both acidic and basic functional groups.

Analytical Monitoring and Characterization

Chemical reactions involving 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride can be monitored using various analytical techniques. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to track reaction progress and assess product purity.

Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are valuable for structural confirmation and characterization of reaction products. These techniques provide essential information about functional group transformations, stereochemistry, and molecular weight, which are crucial for validating synthetic outcomes.

For research applications, ensuring high purity of the compound is essential, particularly when investigating biological activities where impurities could confound experimental results. Chromatographic purification methods may be employed to achieve the required purity standards for research-grade materials.

Biological Activity and Research Applications

Research Applications and Future Directions

The primary application of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride is in scientific research, particularly in studies investigating neurotransmitter systems. Its defined chemical structure and purity make it suitable for controlled experiments exploring structure-activity relationships and receptor interactions.

Potential research applications include:

-

Investigations of receptor binding and signaling pathways

-

Studies of neurotransmitter release and reuptake mechanisms

-

Development of new chemical probes for neurological research

-

Structure-activity relationship studies for drug development

As noted in product literature, the compound is currently designated "for research use only," indicating its status as an investigational tool rather than an approved therapeutic agent. This designation reflects the ongoing exploratory nature of research involving this compound and its derivatives.

Comparative Analysis with Related Compounds

Structural Analogues and Derivatives

Understanding the relationship between 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride and structurally similar compounds provides valuable insights into its potential biological activities and chemical properties. Several related compounds can be identified from the available literature:

-

(2-Methylpiperidin-1-yl)(oxo)acetic acid (C8H13NO3, CAS: 77654-61-6) differs by the presence of an additional oxo group, which would alter its electronic properties and potentially its binding characteristics with biological targets.

-

(2-Methylpiperidin-1-yl)acetic acid (C8H15NO2, CAS: 856437-61-1) is the free base form of our target compound, lacking the hydrochloride component. This difference would primarily affect solubility and stability rather than core structural features .

-

(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride features a methyl group at the 4-position of the piperidine ring rather than the 2-position, and includes a phenyl group. These differences would significantly alter the three-dimensional structure and lipophilicity of the molecule.

Structure-Activity Relationship Considerations

The position of the methyl group on the piperidine ring (2-position versus 4-position) can significantly impact the compound's biological activity. The 2-position methyl group creates asymmetry closer to the nitrogen atom, potentially affecting its electron distribution and binding orientation in receptor interactions .

The addition of functional groups such as the oxo group in (2-Methylpiperidin-1-yl)(oxo)acetic acid or the phenyl group in (4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride introduces additional electronic and steric factors that would alter receptor binding profiles. The phenyl group, in particular, would increase lipophilicity and potentially enhance blood-brain barrier penetration, a consideration important for compounds targeting central nervous system disorders.

The salt form also plays a crucial role in the compound's pharmacokinetic properties. The hydrochloride salt typically enhances water solubility compared to the free base, potentially improving bioavailability while maintaining stability during storage and handling.

Future Research Perspectives

Challenges and Opportunities

Research involving 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride presents both challenges and opportunities. One challenge is the limited published data specifically addressing this compound's biological activities and structure-activity relationships. This gap in the literature suggests opportunities for fundamental research characterizing its interactions with biological systems.

The compound's structural features, particularly the piperidine ring with a methyl substituent, provide opportunities for medicinal chemists to explore modifications that might enhance selectivity, potency, or pharmacokinetic properties. Such structure-activity relationship studies could lead to the development of more specific chemical probes or potential therapeutic candidates.

Additionally, the relatively simple structure of this compound makes it accessible through various synthetic routes, providing flexibility for researchers to develop optimized synthesis methods or to incorporate isotopic labels for mechanistic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume